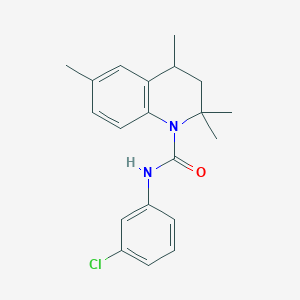

N-(3-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1(2H)-carboxamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O/c1-13-8-9-18-17(10-13)14(2)12-20(3,4)23(18)19(24)22-16-7-5-6-15(21)11-16/h5-11,14H,12H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRYGHHXZGUHJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C2=C1C=C(C=C2)C)C(=O)NC3=CC(=CC=C3)Cl)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Substitution Reactions:

Methylation: The addition of methyl groups can be carried out using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1(2H)-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Amine derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

The compound has shown potential as an antioxidant. Research indicates that quinoline derivatives can scavenge free radicals and reduce oxidative stress, making them candidates for developing therapeutic agents against neurodegenerative diseases .

Antimicrobial Activity

Studies have demonstrated that certain quinoline derivatives exhibit antimicrobial properties. N-(3-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1(2H)-carboxamide has been tested against various bacterial strains and has shown effectiveness comparable to established antibiotics .

Anti-inflammatory Effects

Research suggests that this compound can modulate inflammatory pathways. It has been investigated for its ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Material Science

Polymer Additive

In material science, the compound is being explored as an additive in polymer formulations. Its unique structure enhances the thermal stability and mechanical properties of polymers, making it suitable for applications in automotive and aerospace industries .

Luminescent Materials

this compound has potential applications in the development of luminescent materials. Its photophysical properties allow it to be used in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Catalysis

Catalytic Reactions

This compound has been studied for its role as a catalyst in various chemical reactions. It facilitates reactions such as oxidation and reduction processes due to its ability to stabilize reactive intermediates. Its application in organic synthesis includes facilitating the formation of carbon-carbon bonds .

Case Studies

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to altered metabolic pathways and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

N-(3-chlorophenyl)hydrazinecarbothioamide: Shares the 3-chlorophenyl group but differs in the core structure and functional groups.

Indole derivatives: Similar in terms of heterocyclic structure but with different substituents and biological activities.

Uniqueness

N-(3-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to its specific combination of a quinoline core with multiple methyl groups and a 3-chlorophenyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(3-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1(2H)-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 3-chlorobenzaldehyde and various amines or carboxylic acids to form the quinoline structure. The final product is purified using chromatography techniques to ensure high purity for biological testing.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various pathogenic fungi and bacteria. The presence of the chlorophenyl group enhances the interaction with microbial targets, leading to increased efficacy.

| Compound | Activity Type | Pathogen | IC50 (µM) |

|---|---|---|---|

| This compound | Antifungal | Candida albicans | 15 |

| This compound | Antitubercular | Mycobacterium tuberculosis | 10 |

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. It has shown selective cytotoxic effects on various cancer cell lines. For example:

- Case Study : A study evaluating the cytotoxicity of the compound on melanoma cells indicated a significant reduction in cell viability at concentrations above 20 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is believed to stem from its ability to inhibit key enzymes involved in cellular proliferation and survival pathways. This includes inhibition of topoisomerases and other targets critical for DNA replication and repair.

3. Research Findings

Several studies have investigated the biological activities of quinoline derivatives:

- Antimicrobial Studies : A series of compounds were synthesized and tested for their antimicrobial properties against various strains. The results indicated that modifications in the structure significantly affected their potency.

- Cytotoxicity Assays : In vitro assays using MTT and flow cytometry demonstrated that the compound induced apoptosis in cancer cells while sparing normal cells.

- Structure-Activity Relationship (SAR) : Research into SAR has shown that the introduction of different substituents on the quinoline core can modulate its biological activity significantly.

4. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its potential as an antimicrobial and anticancer agent highlights the importance of continued research into its mechanisms and applications in therapeutic settings.

Q & A

Basic: What are the established synthetic routes for preparing N-(3-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1(2H)-carboxamide?

Methodological Answer:

A common approach involves coupling a substituted dihydroquinoline core with a 3-chlorophenyl carboxamide group. For analogous compounds, procedures include:

- Step 1: Reacting 3-chloroaniline with phenyl chloroformate to form a reactive intermediate (e.g., a carbamate or isocyanate).

- Step 2: Condensing the intermediate with a pre-synthesized dihydroquinoline scaffold (e.g., 2,2,4,6-tetramethyl-3,4-dihydroquinoline) under basic conditions (e.g., triethylamine in THF or DCM).

- Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and crystallization.

Key parameters include temperature control (0–25°C for carbamate formation) and stoichiometric ratios (1:1.2 for amine:chloroformate). For similar protocols, refer to NMR data and reaction conditions in .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- 1H/13C NMR : Focus on aromatic protons (δ 7.0–7.5 ppm for 3-chlorophenyl) and dihydroquinoline methyl groups (δ 1.2–2.5 ppm). The absence of NH peaks confirms successful carboxamide formation.

- Mass Spectrometry (HRMS) : Verify the molecular ion ([M+H]+) and isotopic pattern (e.g., chlorine’s M+2 peak).

- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650–1700 cm⁻¹) and N-H absence.

For validation, cross-reference with published analogs, such as compound 35 in , where δ 4.87 ppm (s, 2H) corresponds to CH2 groups adjacent to the carboxamide .

Basic: How can researchers assess the biological activity of this compound in vitro?

Methodological Answer:

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for receptors like VR1 (capsaicin receptor; see for related pain pathway targets ).

- Assay Design :

- Enzyme Inhibition : Test activity against kinases or proteases via fluorescence-based assays (e.g., ATP depletion for kinases).

- Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 μM concentrations.

- Controls : Include positive controls (e.g., staurosporine for apoptosis) and solvent controls (DMSO ≤0.1%).

Advanced: How can low yields in the final coupling step be optimized?

Methodological Answer:

Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:

- Activating Reagents : Use HATU or EDCI to enhance carboxamide coupling efficiency.

- Solvent Optimization : Switch to polar aprotic solvents (DMF or DMSO) to stabilize intermediates.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 12 hrs conventional).

highlights similar optimizations for compound 36 , achieving 414.6 (M+H)+ with adjusted stoichiometry .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

Methodological Answer:

- Step 1 : Confirm sample purity via HPLC (≥95% purity; emphasizes purity standards ).

- Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, diastereotopic methyl groups may split into multiplets due to restricted rotation.

- Step 3 : Compare with computational predictions (e.g., ACD/Labs NMR Suite) or crystallographic data (if available). provides benchmark data for related quinolinecarboxamides .

Advanced: What computational methods are suitable for modeling this compound’s electronic structure and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate HOMO/LUMO energies, predicting redox behavior. ’s Colle-Salvetti correlation-energy method can refine electron density maps .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water or lipid bilayers) using GROMACS.

- Docking Studies : Employ Schrödinger Suite to model interactions with biological targets (e.g., ion channels in ).

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Methodological Answer:

- Modify Substituents : Replace 3-chlorophenyl with 4-fluorophenyl (see for fluorinated analogs ) to alter lipophilicity (clogP).

- Scaffold Optimization : Introduce electron-withdrawing groups (e.g., CF3) to the dihydroquinoline core for metabolic stability.

- In Vivo Validation : Test analogs in rodent models for pharmacokinetics (e.g., AUC, t1/2) and toxicity (LD50). ’s compound 39 demonstrates SAR via dichlorophenyl substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.